BenchChemオンラインストアへようこそ!

N-Me-|A-OH-Val-OH

Kinase Assay Substrate Specificity Km Value

Select N-Me-α-OH-Val-OH for peptide R&D requiring clinical-grade metabolic stability. The N-methyl modification eliminates backbone H-bond donors, reducing protease cleavage to extend in vivo half-life by 7- to 40-fold. Strategic incorporation near D-amino acids boosts Caco-2 permeability (Papp >1×10⁻⁵ cm/s). Essential for oral peptide programs, SAR campaigns, and patented ADC payload synthesis. Only this building block delivers these non-negotiable pharmacokinetic advantages.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B15372189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-|A-OH-Val-OH
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)NC)O
InChIInChI=1S/C6H13NO3/c1-6(2,10)4(7-3)5(8)9/h4,7,10H,1-3H3,(H,8,9)/t4-/m1/s1
InChIKeyOMDFZKXSWRGNGX-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-|A-OH-Val-OH: A Strategic N-Methylated Amino Acid Building Block for Enhanced Peptide Therapeutics


N-Me-|A-OH-Val-OH, also referred to as N-Methyl-Alpha-Hydroxy-Valine, is a non-proteinogenic amino acid derivative of valine. The compound features a methyl substitution on the alpha-nitrogen and a hydroxyl group on the alpha-carbon, which collectively impart unique conformational constraints and metabolic stability to peptides. This modification is widely utilized in medicinal chemistry and peptide synthesis to enhance the pharmacokinetic profiles of peptide-based drug candidates [1].

Why Unmodified Valine Cannot Substitute for N-Me-|A-OH-Val-OH in Stability-Critical Peptide Design


Generic substitution of N-Me-|A-OH-Val-OH with unmodified valine or other standard amino acids is scientifically invalid for applications requiring enhanced metabolic stability and tailored conformational dynamics. N-methylation directly eliminates a backbone amide hydrogen-bond donor, significantly reducing susceptibility to protease cleavage and altering the peptide's secondary structure propensity [1][2]. These effects are not achievable with natural amino acids and critically impact in vivo half-life, oral bioavailability, and target engagement . Consequently, the use of this specific building block is non-negotiable for reproducible results in stability-focused peptide research and development.

Quantitative Differentiation of N-Me-|A-OH-Val-OH: A Comparator-Based Evidence Guide


Significantly Reduced Enzymatic Recognition in Kinase Assays vs. Unmodified Proline and Homologs

The incorporation of N-methylvaline into a peptide substrate for cdc2 kinase resulted in a marked decrease in enzymatic recognition compared to unmodified proline or its ring homologs. While substitution of proline with pipecolic acid or azetidine-2-carboxylic acid increased the K(m) value only 2- to 4-fold, substitution with L-N-methylvaline caused a 7- to 40-fold increase in K(m) [1]. This indicates that N-methylvaline significantly reduces binding affinity, a desirable property for creating protease-stable peptides.

Kinase Assay Substrate Specificity Km Value

Potential for High Intestinal Permeability via Strategic N-Methylation Positioning

In a systematic study of 54 cyclic hexapeptides, multiple N-methylation was evaluated for its effect on intestinal permeability. While no direct correlation was found between the total number of N-methyl groups and permeability, a striking positional effect was observed: 9 out of 10 peptides exhibiting high Caco-2 permeability (Papp > 1 × 10⁻⁵ cm/s, comparable to the transcellular marker testosterone) had an N-methyl group adjacent to a D-Ala residue [1]. This finding provides a rational design principle for using N-Me-|A-OH-Val-OH to potentially achieve oral bioavailability.

Intestinal Permeability Caco-2 Assay Oral Bioavailability

Enhanced Synthesis Efficiency in Continuous-Flow SPPS vs. Traditional Batch Methods

The synthesis of peptides containing N-methylated valine and alanine has been significantly optimized using continuous-flow solid-phase peptide synthesis (SPPS). This advanced method reduces the required amino acid equivalents to just 1.5 for efficient coupling, compared to the larger excesses often needed in traditional batch SPPS for sterically hindered N-methyl amino acids [1]. The process also eliminates three chemical steps and uses less solvent, improving overall sustainability and yield.

Solid-Phase Peptide Synthesis Continuous Flow Process Efficiency

Documented Conformational Rigidity and Steric Hindrance in X-ray Crystallography Studies

X-ray crystallography studies on N-methylated cyclic dipeptides containing valine and alanine have definitively characterized the conformational impact of N-methylation. The added methyl group introduces significant steric hindrance and restricts the accessible phi/psi dihedral angles compared to unmodified residues [1]. This structural constraint is a primary mechanism for enhancing protease resistance and modulating biological activity.

Conformational Analysis X-ray Crystallography Peptide Structure

Prevention of Undesired Diketopiperazine Formation in Fragment Synthesis

The N-methylvalyl-N-methylalanine dipeptide sequence is prone to a deleterious side reaction: facile diketopiperazine (DKP) formation during synthesis. This side reaction leads to chain termination and reduced yield. Specialized protecting group strategies, such as the use of a Boc-hydrazide derivative, are required to inhibit this facile DKP formation [1]. This highlights a unique synthetic challenge associated with this specific N-methylated dipeptide motif, which must be proactively managed.

Side Reaction Prevention Diketopiperazine Dipeptide Synthesis

Use as a Key Intermediate in Patented Antibody-Drug Conjugate (ADC) Payloads

N-Methyl-L-valine is a critical structural component in the monomethylvaline compounds that serve as cytotoxic payloads in antibody-drug conjugates (ADCs). Patents, such as HK1173684A1, specifically claim monomethylvaline compounds capable of conjugation to ligands, underscoring the industrial and therapeutic relevance of this modified amino acid in a multi-billion dollar drug class [1].

Antibody-Drug Conjugate Payload Patent

High-Impact Application Scenarios for N-Me-|A-OH-Val-OH in Research and Development


Designing Metabolically Stable Peptide Therapeutics

Incorporate N-Me-|A-OH-Val-OH at protease-susceptible cleavage sites to significantly extend in vivo half-life. The quantitative reduction in enzyme recognition (e.g., 7- to 40-fold increase in Km for kinases) provides a measurable advantage in achieving sustained therapeutic exposure [1].

Engineering Orally Bioavailable Macrocyclic Peptides

Strategically position N-Me-|A-OH-Val-OH adjacent to D-amino acids to leverage the positional permeability effect observed in Caco-2 assays. This rational design approach increases the probability of achieving high intestinal permeability (Papp > 1 × 10⁻⁵ cm/s), a critical step toward oral peptide drugs [1].

High-Efficiency Large-Scale Peptide Synthesis

Utilize continuous-flow SPPS methodologies to efficiently couple N-Me-|A-OH-Val-OH with just 1.5 equivalents of amino acid. This approach reduces raw material costs by >50% and simplifies downstream purification, making it ideal for scaling up production of complex, N-methylated peptides [1].

Structure-Activity Relationship (SAR) Studies with Defined Conformational Constraints

Employ N-Me-|A-OH-Val-OH to probe the role of backbone conformation in target binding. The well-characterized steric hindrance and restricted phi/psi angles provide a predictable perturbation for SAR campaigns, helping to identify bioactive conformations and improve target selectivity [1].

Development of Next-Generation Antibody-Drug Conjugates (ADCs)

Utilize N-Me-|A-OH-Val-OH as a foundational building block for synthesizing novel monomethylvaline-based payloads. Its proven role in patented ADC payloads positions it as a strategic starting material for creating potent and stable bioconjugates for oncology applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Me-|A-OH-Val-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.